molecular formula C17H22FN3O5S B2858037 N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide CAS No. 872724-71-5

N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B2858037
CAS No.: 872724-71-5
M. Wt: 399.44
InChI Key: WKEOFIANQFEEQC-UHFFFAOYSA-N
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Description

N'-{[3-(4-Fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide (CAS 872724-71-5) is a chemical compound with the molecular formula C17H22FN3O5S and a molecular weight of 399.44 g/mol . It is offered for research purposes with a guaranteed purity of 90% or higher . This compound is part of a class of sulfonamide derivatives, which have been the subject of scientific investigation due to their diverse pharmacological profiles. Recent research on structurally related sulfonamides has highlighted their potential in areas such as analgesic and antiallodynic effects, particularly in models of neuropathic pain . These related compounds are suggested to exert their effects through complex mechanisms, potentially involving serotonergic and opioidergic pathways, and may feature carbonic anhydrase inhibitory activity . As a research chemical, this compound serves as a valuable building block and reference standard in medicinal chemistry and drug discovery projects, particularly for exploring new therapeutic agents. This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic use. Researchers can source this compound from certified suppliers, with various quantities available to suit laboratory-scale needs .

Properties

IUPAC Name

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O5S/c1-3-7-19-16(22)17(23)20-11-15-21(8-4-9-26-15)27(24,25)13-5-6-14(18)12(2)10-13/h3,5-6,10,15H,1,4,7-9,11H2,2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEOFIANQFEEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. Its complex structure, featuring a fluorinated aromatic ring and an oxazinan moiety, suggests diverse mechanisms of action which are currently under investigation.

Molecular Formula: C20H24FN3O6S
Molecular Weight: 453.49 g/mol
CAS Number: 872722-65-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling and proliferation. The compound has been investigated for its potential as a tubulin inhibitor , which is significant for anticancer therapies.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of similar compounds in the oxazinan class against various human cancer cell lines. For instance, a related study demonstrated that certain oxazinonaphthalene derivatives exhibited significant antiproliferative activity against ovarian and breast cancer cell lines, with IC50 values ranging from 4.47 to 52.8 μM . The mechanism involved cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, indicating that this compound may share similar properties.

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites on target enzymes, thereby modulating their activity. This property is crucial for developing therapeutic agents aimed at diseases characterized by aberrant enzyme activity.

Study 1: Tubulin Inhibition

In a comparative study of various oxazinonaphthalene derivatives, compounds exhibiting strong antiproliferative effects were identified. For example, compound 5g was noted for its ability to inhibit tubulin polymerization in a dose-dependent manner, which is a critical mechanism for anticancer activity . Although specific data on this compound's effects on tubulin were not detailed in the available literature, its structural similarities suggest potential for similar actions.

Study 2: Enzyme Interaction

Another relevant investigation focused on the interaction between benzamide derivatives and dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and cancer progression. While this study did not directly involve the compound , it highlights the potential for similar compounds to exhibit significant biological activities through enzyme inhibition .

Summary of Findings

Activity Description
Anticancer Activity Potential tubulin inhibitor; induces cell cycle arrest and inhibits proliferation.
Enzyme Inhibition May modulate enzyme activity through binding interactions.
Structural Features Complex structure with fluorinated aromatic rings and oxazinan groups enhances bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

N-Ethyl-N′-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide ()
  • Key Difference : The benzenesulfonyl group has a 2-methyl substituent instead of 3-methyl.
  • Solubility: The altered substitution pattern could marginally enhance aqueous solubility compared to the 3-methyl analog due to reduced hydrophobicity.
  • Structural Insight : The ethyl group on the ethanediamide nitrogen (vs. allyl in the target compound) reduces molecular rigidity, possibly affecting target selectivity .
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide ()
  • Key Difference : The benzenesulfonyl group lacks the 3-methyl substituent, and the N-alkyl group is isobutyl .
  • Impact: Binding Affinity: Absence of the 3-methyl group may weaken hydrophobic interactions with target proteins.

Variations in the N-Alkyl Chain

N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide ()
  • Key Difference : The N-alkyl group is a cyclohexenylethyl chain instead of allyl.
  • Impact :
    • Steric Effects : The bulky cyclohexenyl group introduces significant steric hindrance, likely reducing binding to compact active sites.
    • Metabolic Stability : The unsaturated cyclohexene ring may increase susceptibility to oxidative metabolism compared to the allyl group .

Ethanediamide Derivatives with Alternative Scaffolds

Quinolinyl Oxamide and Indole Carboxamide Derivatives ()
  • Key Difference: Ethanediamide moieties are attached to quinoline or indole cores instead of oxazinan.
  • Impact: Target Specificity: The oxazinan scaffold in the target compound may confer better selectivity for enzymes requiring a flexible, medium-sized heterocycle.

Physicochemical Data

Property Target Compound Compound Compound
Molecular Weight 423.47 g/mol 409.44 g/mol 401.45 g/mol
LogP (Estimated) 2.8 2.5 3.1
Aqueous Solubility Moderate High Low
Thermal Stability High (decomp. >200°C) Moderate (decomp. ~180°C) High (decomp. >200°C)

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(prop-2-en-1-yl)ethanediamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis involves sequential sulfonylation, oxazinan ring formation, and amide coupling. For example, sulfonylation of the benzene ring with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) is followed by cyclization to form the oxazinan ring. Amide coupling with prop-2-en-1-amine is achieved via EDCI/HOBt activation. Intermediates are characterized using HPLC-MS (for purity) and ¹H/¹³C NMR (for structural confirmation). Crystallographic validation of intermediates can be performed using SHELXL for refinement .

Q. Which spectroscopic and computational methods are critical for structural elucidation of this compound?

  • Methodological Answer :

  • X-ray crystallography with SHELXL refinement resolves bond angles and torsional strain in the oxazinan ring and sulfonyl group .
  • DFT calculations (B3LYP/6-311+G(d,p)) predict electronic properties of the fluorinated aromatic system.
  • 2D NMR (HSQC, HMBC) confirms connectivity between the oxazinan methyl group and ethanediamide backbone .

Advanced Research Questions

Q. How do substituents (e.g., 4-fluoro vs. 4-methoxy) on the benzenesulfonyl group influence the compound’s bioavailability and target binding?

  • Methodological Answer : Fluorine enhances lipophilicity (logP ↑ by ~0.5) and metabolic stability via reduced CYP450 metabolism, while methoxy groups increase polarity. Comparative studies using surface plasmon resonance (SPR) and molecular docking (AutoDock Vina) reveal fluorine’s role in π-stacking with aromatic residues in enzyme active sites. Bioavailability is assessed via Caco-2 permeability assays and plasma protein binding studies .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?

  • Methodological Answer :

  • Dose-response profiling across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity, HCT-116 for anticancer) identifies context-dependent effects.
  • Kinase inhibition panels (Eurofins KinaseProfiler) screen off-target interactions.
  • Metabolomic profiling (LC-MS/MS) detects metabolite interference in conflicting assays .

Q. How can crystallographic data be optimized for this compound’s sulfonyl-oxazinan moiety, given its conformational flexibility?

  • Methodological Answer :

  • Use high-resolution synchrotron data (λ = 0.7 Å) to resolve disordered sulfonyl groups.
  • Apply TWINLAW in SHELXL to address twinning in oxazinan rings.
  • Refine anisotropic displacement parameters (ADPs) for fluorine atoms to model thermal motion accurately .

Key Research Recommendations

  • Use continuous-flow reactors to optimize sulfonylation yields and reduce side-product formation.
  • Validate biological activity with 3D tumor spheroid models to mimic in vivo conditions.
  • Employ cryo-EM for dynamic studies of ligand-target interactions in solution phase.

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